Viridic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

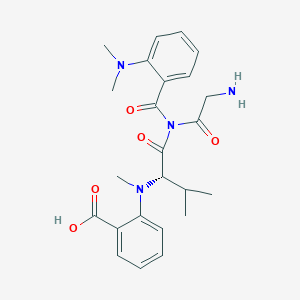

Viridic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H30N4O5 and its molecular weight is 454.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Activity

Viridic acid has demonstrated notable antibacterial properties. Research indicates that it exhibits potent activity against various Gram-negative bacteria, including Aliivibrio fischeri. The compound's racemic mixture showed IC50 values of 38.4 ± 5.8 μM, highlighting its potential as a therapeutic agent in combating bacterial infections .

Antimicrobial Research

A study focused on the total synthesis of this compound and its analogues revealed that modifications to its structure could enhance its antimicrobial efficacy. A small library of this compound analogues was synthesized to provide insights into structure-activity relationships (SAR), which can guide future drug development efforts .

Synthesis and Chemical Research

Multicomponent Reactions

this compound can be synthesized through isocyanide-based multicomponent reactions (IMCRs). This method not only simplifies the synthetic pathway but also improves yields compared to traditional methods. The synthesis involves a reaction between dipeptides, aldehydes, and isonitriles, leading to the efficient production of this compound .

Synthetic Pathways

The retrosynthetic analysis of this compound has been documented to explore various synthetic strategies. These strategies aim to optimize the production process while maintaining the compound's biological activity. The total synthesis approaches discussed in the literature provide valuable insights into developing more effective synthetic routes for this compound and its derivatives .

Biological Mechanisms

Mechanism of Action

Research has indicated that this compound functions by disrupting bacterial cell membranes, leading to cell lysis and death. This mechanism underlines its potential as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Case Studies and Findings

Propiedades

Número CAS |

106283-19-6 |

|---|---|

Fórmula molecular |

C24H30N4O5 |

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

2-[[(2S)-1-[(2-aminoacetyl)-[2-(dimethylamino)benzoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]benzoic acid |

InChI |

InChI=1S/C24H30N4O5/c1-15(2)21(27(5)19-13-9-7-11-17(19)24(32)33)23(31)28(20(29)14-25)22(30)16-10-6-8-12-18(16)26(3)4/h6-13,15,21H,14,25H2,1-5H3,(H,32,33)/t21-/m0/s1 |

Clave InChI |

RNZJFWUBHXEONV-NRFANRHFSA-N |

SMILES |

CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |

SMILES isomérico |

CC(C)[C@@H](C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |

SMILES canónico |

CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |

Sinónimos |

VIRIDICACID |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.